molecular formula C21H29ClN10O18P4 B040982 Appchcl-ppa CAS No. 116371-34-7

Appchcl-ppa

Cat. No.: B040982
CAS No.: 116371-34-7
M. Wt: 868.9 g/mol
InChI Key: WJVKFIBTKWVSPQ-GLYJMQRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Appchcl-ppa involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of polyphosphoric acid (PPA) as a catalyst in various reactions, including cyclisation and polycyclisation . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow reactors to enhance efficiency and reduce environmental impact. Microwave-assisted preparation methods have been explored to address the disadvantages of conventional methods, such as high energy consumption and pollution . These advanced techniques offer rapid and environmentally friendly alternatives for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Appchcl-ppa undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include polyphosphoric acid, benzoyl chloride, and various naphthoyl chlorides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Friedel–Crafts acyl rearrangements in polyphosphoric acid can yield various polycyclic aromatic ketones .

Scientific Research Applications

Appchcl-ppa has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Appchcl-ppa involves its interaction with specific molecular targets and pathways. For instance, its antithrombotic effects are attributed to its ability to inhibit phosphodiesterase activity, thereby preventing the breakdown of cyclic nucleotides and promoting vasodilation . This mechanism is crucial for its potential therapeutic applications in preventing blood clots.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Appchcl-ppa include other dinucleoside phosphates and polyphosphoric acid derivatives. These compounds share similar structural features and chemical properties.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of resistance to enzymatic degradation and potent antithrombotic effects . This makes it a valuable compound for both research and potential therapeutic applications.

Conclusion

This compound is a complex and versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and wide range of applications make it an important subject of study for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]-chloromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN10O18P4/c22-21(51(36,37)38)52(39,40)49-14-8(48-20(13(14)35)32-6-30-10-16(24)26-4-28-18(10)32)2-46-54(43,44)50-53(41,42)45-1-7-11(33)12(34)19(47-7)31-5-29-9-15(23)25-3-27-17(9)31/h3-8,11-14,19-21,33-35H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H2,23,25,27)(H2,24,26,28)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVKFIBTKWVSPQ-GLYJMQRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN10O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116371-34-7
Record name beta,beta'-Monochloromethylene diadenosine 5',5'''-P(1),P(4)-tetraphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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